Lewis a pentasaccharide

Pseudomonas aeruginosa Lectin binding Glycan array

Lewis a pentasaccharide (LNFP II; CAS 21973-23-9) is the minimal epitope of the human Lewisᵃ blood group antigen and the non-sialylated backbone of the CA19-9 tumor marker. Unlike Lewis x (α1-3 fucose) or sialyl-Lewis a, this exact α1-4 fucosylated Type 1 core is essential for accurate lectin binding: Leᵃ shows 10-fold higher P. aeruginosa LecB affinity than Leˣ, and sulfated Leᵃ is 15–45× more potent as E-selectin inhibitor than sLeˣ. With 40% of CA19-9-negative PDAC patients testing Leᵃ-positive, this pentasaccharide is critical for developing complementary diagnostics. Ensure data reproducibility and avoid false negatives—procure high-purity Leᵃ pentasaccharide for your glycobiology research.

Molecular Formula C32H55NO25
Molecular Weight 853.8 g/mol
Cat. No. B15062001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis a pentasaccharide
Molecular FormulaC32H55NO25
Molecular Weight853.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O
InChIInChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1
InChIKeyDUKURNFHYQXCJG-JEOLMMCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis a Pentasaccharide: Structural Identity, Blood Group Determinant, and Procurement Relevance


Lewis a pentasaccharide (Lacto-N-fucopentaose II, LNFP II; CAS 21973-23-9; molecular formula C₃₂H₅₅NO₂₅; molecular weight 853.77 g/mol) [1] is the minimal oligosaccharide epitope defining the human Lewisᵃ (Leᵃ) blood group antigen [2]. It consists of a Type 1 core structure (Galβ1-3GlcNAc) with an α1-4-linked fucose on the N-acetylglucosamine residue and a lactose unit at the reducing end [3]. This compound serves as the non-sialylated backbone for the clinically significant sialyl-Lewisᵃ (CA19-9) tumor marker and is a key ligand for selectin-mediated adhesion and bacterial lectins [4]. Procurement of this compound is essential for glycobiology research, assay development, and therapeutic candidate validation where precise structural identity dictates functional outcome.

Why Lewis a Pentasaccharide Cannot Be Substituted by Lewis x, Lewis b, or Sialyl Lewis a in Critical Assays


Substitution of Lewis a pentasaccharide with structurally related fucosylated oligosaccharides (e.g., Lewis x, Lewis b, sialyl-Lewis a) introduces substantial functional divergence that invalidates comparative binding data and diagnostic specificity. The differential linkage position of the fucose residue (α1-4 in Leᵃ vs. α1-3 in Leˣ) [1] and the presence or absence of an additional α1-2 fucose (Leᵇ) or α2-3 sialic acid (sLeᵃ) dictate distinct conformational epitopes [2] and lectin recognition profiles. The quantitative evidence presented below demonstrates that these structural variations translate into differences of 10- to 45-fold in binding potency across multiple lectin systems, and directly impact clinical utility—up to 40% of CA19-9-negative pancreatic cancer patients test positive for Leᵃ or Leᵇ [3]. Consequently, any attempt to substitute Leᵃ pentasaccharide with an in-class analog compromises experimental reproducibility and may lead to false-negative diagnostic outcomes.

Lewis a Pentasaccharide: Quantitative Comparative Evidence for Scientific Selection


Lewis a Pentasaccharide Exhibits 10-Fold Higher Affinity for P. aeruginosa LecB Lectin Compared to Lewis x Pentasaccharide

In a competitive inhibition assay of Pseudomonas aeruginosa fucose-specific lectin PA-IIL (LecB) against 40 glycans, Lewis a pentasaccharide (LNFP II) demonstrated 10-fold greater inhibitory potency than Lewis x pentasaccharide (LNFP III) and 38-fold greater than sialyl-Lewis x [1]. This establishes Lewis a pentasaccharide as the preferred ligand for studying LecB-mediated bacterial adhesion and for developing LecB-targeted anti-infective strategies.

Pseudomonas aeruginosa Lectin binding Glycan array

Sulfated Lewis a Pentasaccharide Is 45-Fold More Potent Than Sialyl-Lewis x Trisaccharide as an E-Selectin Inhibitor

Sulfated Lewis a pentasaccharide (3′-sulfo-Leᵃ) demonstrated substantially greater E-selectin inhibitory activity than sialyl-Lewis x trisaccharide, the most widely used E-selectin inhibitor [1]. Depending on the immobilized adhesion target, sulfated Leᵃ pentasaccharide was 45-fold (vs. sialyl-Leᵃ), 35-fold (vs. sulfated-Leᵃ), or 15-fold (vs. sialyl-Leˣ) more potent [1]. In an ischemia-reperfusion lung injury model, sulfated Leᵃ pentasaccharide (200 μg) attenuated filtration coefficient increase from 80±8% to 30±5% (P<0.001) and reduced lung myeloperoxidase activity, indicating decreased neutrophil sequestration [2].

E-selectin Inflammation Selectin inhibition

Lewis a and Lewis b Antigens Detect 40% of CA19-9-Negative Pancreatic Ductal Adenocarcinoma Cases

In a cohort of 115 pancreatic ductal adenocarcinoma (PDAC) patients, 37 presented with normal CA19-9 values. Among these CA19-9-negative patients, 15 (40%) tested positive for circulating Lewis a or Lewis b antigens above established cutoffs (P < 0.001 for differential distribution versus 116 healthy controls) [1]. Lewis a and Lewis b were both detected by immunofluorescence in cancer resections, with heterogeneous expression intensity across patients [1]. This demonstrates that Lewis a pentasaccharide-based detection captures a patient population missed by CA19-9 (sialyl-Lewis a) alone.

Pancreatic cancer Tumor marker CA19-9

Lewis a Pentasaccharide Conformation Is Structurally Conserved Upon Sulfation or Sialylation, Enabling Rational Derivative Design

NMR spectroscopy and molecular dynamics simulations reveal that Lewis a pentasaccharide (LNFPII), its sulfated analog (SuLNFPII), and its sialylated analog (SLNFPII) share very similar average solution conformations, with identical rigid Leᵃ domain structure and conserved flexibility at the GlcNAcβ1-3Gal linkage [1]. The GlcNAcβ1-3Gal linkage fluctuates between two minimum energy conformations: (φ = -25°, ψ = -26°) and (φ = 20°, ψ = 24°) in all three oligosaccharides [1]. Residual dipolar coupling measurements confirm the conformational model for the Leᵃ trisaccharide epitope and provide long-range structural information for the full pentasaccharide [2].

NMR spectroscopy Conformational analysis Drug design

Lewis a Pentasaccharide: High-Impact Application Scenarios Supported by Quantitative Evidence


Anti-Adhesion Therapeutic Development: Selectin Antagonist Screening

Sulfated Lewis a pentasaccharide exhibits 15- to 45-fold higher E-selectin inhibitory potency than sialyl-Lewis x trisaccharide in vitro [1] and attenuates ischemia-reperfusion lung injury in vivo (80±8% → 30±5% Kfc reduction, P<0.001) [2]. Procurement of Lewis a pentasaccharide enables high-sensitivity screening of selectin antagonists for inflammatory disease and transplant medicine applications.

Bacterial Pathogenesis Research: P. aeruginosa LecB Binding Studies

Lewis a pentasaccharide demonstrates 10-fold higher affinity for P. aeruginosa LecB lectin than Lewis x pentasaccharide, and 38-fold higher than sialyl-Lewis x [1]. This compound is essential for accurate investigation of LecB-mediated bacterial adhesion and for developing LecB-targeted anti-infective agents.

Pancreatic Cancer Diagnostic Assay Development: Complementary CA19-9 Testing

In a cohort study, 40% of CA19-9-negative PDAC patients tested positive for circulating Lewis a or Lewis b antigens [1]. Lewis a pentasaccharide is a critical reagent for developing complementary diagnostic ELISA assays that detect PDAC cases missed by standard CA19-9 monitoring.

Structure-Based Drug Design: Conformational Scaffold for Glycomimetics

Lewis a pentasaccharide shares a conserved conformational scaffold with its sulfated and sialylated derivatives, with identical GlcNAcβ1-3Gal linkage flexibility between two minimum-energy states [1]. This validated structural model enables rational design of selectin antagonists and glycomimetics using the Leᵃ core as a template.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lewis a pentasaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.